2-(4-fluorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Description
2-(4-fluorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Evaluation and Hemolytic Activity
One significant application of similar compounds is in the domain of antimicrobial evaluation. A study by Gul et al. (2017) explored the synthesis of derivatives similar to 2-(4-fluorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide. These compounds exhibited variable antimicrobial activity against selected microbial species, and some showed less toxicity, indicating potential for biological applications Gul et al., 2017.
Synthesis and Evaluation of Analogues for Medicinal Applications
Research into the synthesis of structurally similar compounds has been conducted, with an emphasis on medicinal applications. For example, Fallah-Tafti et al. (2011) studied the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their inhibitory activities, highlighting the therapeutic potential of such compounds Fallah-Tafti et al., 2011.
Antifungal Agents
Compounds with a morpholinyl acetamide structure have been identified as potential antifungal agents. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibited fungicidal activity against Candida species, and optimized derivatives showed broad antifungal activity Bardiot et al., 2015.
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-acetamide have been synthesized and evaluated for anti-inflammatory activity, as demonstrated by Sunder and Maleraju (2013). This research indicates the potential utility of similar compounds in treating inflammation Sunder and Maleraju, 2013.
Quantum Chemical Insight and Molecular Docking Studies
The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, which shares some structural similarities, has been studied for its potential as an anti-COVID-19 molecule. Mary et al. (2020) provided quantum chemical insight, drug likeness, and molecular docking studies, indicating the relevance of such compounds in pharmaceutical research Mary et al., 2020.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-5-1-16(2-6-18)15-22(28)24-19-7-3-17(4-8-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLCILSLZFKWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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